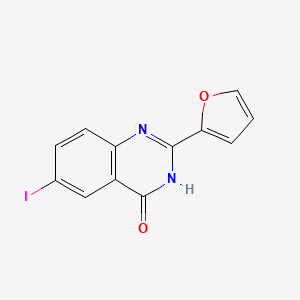

2-(Furan-2-yl)-6-iodoquinazolin-4(3h)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)-6-iodo-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7IN2O2/c13-7-3-4-9-8(6-7)12(16)15-11(14-9)10-2-1-5-17-10/h1-6H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBROXYAWLOGXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(C=C(C=C3)I)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 2 Furan 2 Yl 6 Iodoquinazolin 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 2-(Furan-2-yl)-6-iodoquinazolin-4(3H)-one in solution. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum is typically recorded in a solvent like DMSO-d₆, which can accommodate the N-H proton.

The spectrum exhibits distinct signals corresponding to the protons of the quinazolinone ring, the furan (B31954) moiety, and the amide group.

Quinazolinone Protons (H-5, H-7, H-8): The introduction of a heavy iodine atom at the C-6 position significantly influences the chemical shifts of the protons on the benzene (B151609) portion of the quinazolinone core. The H-5 proton is expected to appear as a doublet at the most downfield position of the aromatic region (around δ 8.2-8.4 ppm) due to the anisotropic effect of the adjacent iodine and the C-4 carbonyl group. The H-7 proton would likely appear as a doublet of doublets, and the H-8 proton as a doublet. rsc.org

Furan Protons (H-3', H-4', H-5'): The furan ring displays a characteristic three-proton system. The H-5' proton, adjacent to the oxygen atom, is the most deshielded and typically appears as a doublet of doublets around δ 7.9-8.0 ppm. The H-3' proton is expected as a doublet near δ 7.4-7.5 ppm, while the H-4' proton, coupled to both H-3' and H-5', appears as a doublet of doublets around δ 6.7-6.8 ppm. rsc.org

Amide Proton (N3-H): A characteristic broad singlet for the N-H proton of the lactam ring is observed at a significantly downfield chemical shift, typically above δ 12.5 ppm in DMSO-d₆. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆.

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~12.7 | br s | - | N3-H |

| ~8.3 | d | J ≈ 2.0 Hz | H-5 |

| ~8.0 | dd | J ≈ 8.7, 2.0 Hz | H-7 |

| ~7.95 | dd | J ≈ 1.8, 0.8 Hz | H-5' |

| ~7.6 | d | J ≈ 8.7 Hz | H-8 |

| ~7.45 | dd | J ≈ 3.6, 0.8 Hz | H-3' |

| ~6.75 | dd | J ≈ 3.6, 1.8 Hz | H-4' |

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. The spectrum for this compound would show twelve distinct signals, corresponding to the twelve carbon atoms in its asymmetric structure.

Carbonyl Carbon (C-4): The amide carbonyl carbon is the most deshielded, appearing at the lowest field, typically in the range of δ 160-162 ppm. researchgate.net

Quinazolinone Carbons: The C-2 carbon, attached to the electronegative nitrogen and the furan ring, is found around δ 148-150 ppm. The C-4a and C-8a carbons appear in the aromatic region. A key feature is the signal for C-6, which is directly bonded to the iodine atom. Due to the "heavy atom effect," this carbon signal is shifted significantly upfield and is expected to appear around δ 90-95 ppm.

Furan Carbons: The carbons of the furan ring are observed in the typical range for this heterocycle, with C-2' and C-5' (the carbons adjacent to the oxygen) being the most deshielded. chemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆.

| Chemical Shift (δ ppm) | Assignment |

| ~161.5 | C-4 (C=O) |

| ~149.5 | C-2 |

| ~148.8 | C-8a |

| ~147.0 | C-5' |

| ~145.5 | C-2' |

| ~140.0 | C-7 |

| ~129.5 | C-5 |

| ~122.0 | C-4a |

| ~118.0 | C-8 |

| ~115.5 | H-3' |

| ~113.0 | H-4' |

| ~92.0 | C-6 |

To definitively confirm the assignments made from one-dimensional spectra, two-dimensional (2D) NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. It would show correlations between H-7 and its neighbors H-5 and H-8 in the quinazolinone ring, and among H-3', H-4', and H-5' in the furan ring, confirming their adjacent relationships. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It provides an unambiguous link between the ¹H and ¹³C assignments, for instance, confirming that the proton signal at ~8.3 ppm (H-5) is attached to the carbon at ~129.5 ppm (C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular framework. researchgate.netresearchgate.net Key correlations would include the N3-H proton to the C-2 and C-4 carbons, and the furan proton H-3' to the quinazolinone carbon C-2, unequivocally connecting the furan ring to the quinazolinone core at the C-2 position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and provides insight into the molecule's structure through analysis of its fragmentation patterns. For this compound (C₁₂H₇IN₂O₂), the nominal molecular weight is 338 g/mol . The mass spectrum would display a characteristic molecular ion peak (M⁺) at m/z 338.

The fragmentation of the molecule under electron impact (EI) ionization can proceed through several pathways. A common fragmentation for quinazolinones involves a Retro-Diels-Alder (RDA) reaction. researchgate.net Other likely fragmentation steps include:

Loss of a carbonyl group (CO, 28 Da).

Fission of the furan ring. imreblank.ched.ac.uk

Loss of the iodine atom (I•, 127 Da), leading to a significant peak at m/z 211.

Cleavage between the two heterocyclic rings.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. acgpubs.orgresearchgate.net For the protonated molecule [M+H]⁺, the exact mass can be calculated and compared to the experimentally determined value, typically matching to within a few parts per million (ppm).

Calculated Exact Mass for [C₁₂H₈IN₂O₂]⁺: 338.9658

Hypothetical Found Mass: 338.9660

This high degree of accuracy provides unequivocal confirmation of the molecular formula C₁₂H₇IN₂O₂.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of its chemical bonds. rsc.org The IR spectrum of this compound would show several characteristic absorption bands that confirm its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3050 | N-H Stretch | Amide (Lactam) |

| 3150-3100 | C-H Stretch | Aromatic & Furan |

| ~1680 | C=O Stretch (Amide I) | Lactam Carbonyl |

| ~1615 | C=N Stretch | Imine |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-N Stretch | Amine |

| 1100-1000 | C-O-C Stretch | Furan Ring |

| Below 600 | C-I Stretch | Carbon-Iodine Bond |

Key absorptions include a strong, sharp peak around 1680 cm⁻¹ for the amide C=O stretch, a broad band above 3000 cm⁻¹ for the N-H stretch, and multiple peaks in the 1600-1450 cm⁻¹ region corresponding to C=C and C=N stretching vibrations within the aromatic and heterocyclic rings. vscht.cz The presence of the furan ring is supported by C-O-C stretching bands, while the C-I bond vibration would appear at a very low frequency (typically <600 cm⁻¹), which can sometimes be difficult to observe on standard equipment.

Computational Chemistry and Mechanistic Investigations of 2 Furan 2 Yl 6 Iodoquinazolin 4 3h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the intrinsic properties of molecules. These calculations allow for the detailed investigation of electronic structures and the prediction of various chemical and physical behaviors.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. semanticscholar.org For quinazolinone derivatives, DFT calculations, often using the B3LYP functional, are employed to optimize ground-state geometries and to calculate a range of electronic and photophysical properties. semanticscholar.orgscispace.com These calculations can determine parameters such as ionization potential, electron affinity, electronegativity, energy gap (HOMO-LUMO), hardness, and softness, which are crucial for understanding the molecule's reactivity and stability. semanticscholar.org

Table 1: Key Electronic Properties Calculated by DFT for Quinazolinone Derivatives

| Property | Description | Relevance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity) |

| Energy Gap (Egap) | Difference between LUMO and HOMO energies | Indicates chemical reactivity and kinetic stability |

| Ionization Potential (IP) | Energy required to remove an electron | Measures the molecule's tendency to be oxidized |

| Electron Affinity (EA) | Energy released when an electron is added | Measures the molecule's tendency to be reduced |

| Electronegativity (χ) | The power of an atom to attract electrons to itself | Provides insight into charge distribution |

| Chemical Hardness (η) | Resistance to change in electron distribution | Characterizes the stability of the molecule |

Quinazolin-4(3H)-ones can exist in different tautomeric forms due to proton transfer. mdpi.com The primary forms are the keto (amide) form and the enol (hydroxy) form. Computational studies, often using DFT, are critical for determining the relative stability of these tautomers in different environments, such as the gas phase and in various solvents. mdpi.comorientjchem.org For 4-hydroxyquinazoline, calculations have shown that the keto tautomer is the most stable form in both gaseous and aqueous phases. mdpi.com The stability of tautomers can be significantly influenced by solvent effects, where polar solvents may stabilize one form over another through intermolecular interactions like hydrogen bonding. mdpi.comorientjchem.org Understanding the predominant tautomeric form of 2-(furan-2-yl)-6-iodoquinazolin-4(3H)-one is essential, as it dictates the molecule's hydrogen bonding capabilities, shape, and ultimately its interaction with biological targets.

Reaction Mechanism Elucidation for Synthetic Transformations

Computational modeling is instrumental in elucidating the complex mechanisms of chemical reactions. For the synthesis involving this compound, understanding the pathways of key synthetic transformations like cross-coupling and cyclization reactions is crucial for optimizing reaction conditions and yields.

The iodine atom at the 6-position of the quinazolinone ring is a prime site for modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi couplings. nobelprize.org The generally accepted mechanism for these reactions involves a Pd(0)/Pd(II) catalytic cycle. nobelprize.orgnih.gov

The catalytic cycle consists of three main steps:

Oxidative Addition : The organic halide (in this case, the 6-iodoquinazolinone derivative) reacts with a coordinatively unsaturated Pd(0) complex to form a Pd(II) intermediate. nobelprize.orgnih.gov

Transmetalation : The organic group from an organometallic reagent (e.g., an organoboron or organozinc compound) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. nobelprize.orgresearchgate.net

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.orgnih.gov

Computational studies using DFT can model the energy profiles of these elementary steps, identify transition states, and provide insights into the role of ligands and solvents, thereby helping to rationalize experimental outcomes and guide the design of more efficient catalytic systems. researchgate.net

Molecular iodine can be used as a catalyst for the synthesis of the quinazolin-4(3H)-one core itself. nih.govmdpi.com One common method is the oxidative coupling of 2-aminobenzamides with various substrates like aryl methyl ketones. nih.govorganic-chemistry.org While detailed computational studies on the precise mechanism are less common than for palladium catalysis, proposed pathways often involve iodine acting as a Lewis acid and an oxidant.

A plausible mechanism involves the initial condensation of the 2-aminobenzamide (B116534) with an aldehyde (which can be formed in situ from other starting materials). This is followed by an iodine-mediated oxidative cyclization step. nih.gov The process is a tandem reaction where iodine facilitates both the oxidation and the subsequent cyclization to form the stable quinazolinone ring. nih.govorganic-chemistry.org The quantity of iodine can be a crucial factor in the reaction's selectivity. nih.gov

Molecular Modeling and Docking Studies for Target Interactions

To explore the pharmacological potential of this compound, molecular modeling and docking studies are employed. These computational techniques predict how a ligand (the molecule) binds to the active site of a biological target, typically a protein or enzyme. ijcce.ac.ir

The process involves generating a 3D model of the ligand and docking it into the binding pocket of a receptor whose structure is known (often from X-ray crystallography). Docking algorithms then calculate the most favorable binding poses and estimate the binding affinity, often expressed as a binding energy score. mdpi.com A lower binding energy generally suggests a more stable protein-ligand complex. mdpi.com

Quinazolinone derivatives have been studied as inhibitors for a wide range of biological targets, including various kinases (e.g., EGFR, CDK2), dihydrofolate reductase (DHFR), and phosphoinositide 3-kinase δ (PI3Kδ). rsc.orgnih.govnih.gov Docking studies on similar quinazolinones reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Met793 in EGFR) and π-π stacking or hydrophobic interactions. nih.govresearchgate.net For instance, studies on 2-(furan-2-yl)quinazolin-4-one derivatives have identified them as potential antiproliferative agents, with docking simulations suggesting interactions with receptors like EGFR. nih.gov Such in silico analyses are crucial for rational drug design, helping to prioritize compounds for synthesis and biological evaluation. rsc.org

Table 2: Common Biological Targets for Quinazolinone Derivatives Investigated by Molecular Docking

| Target Protein | Protein Data Bank (PDB) ID (Example) | Therapeutic Area | Key Interactions Observed |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | Anticancer | Hydrogen bonding with Met793, Thr790; π-cation interactions. nih.govresearchgate.net |

| Cyclin-Dependent Kinase 2 (CDK2) | Not specified | Anticancer | Hydrogen bonding with Asp86, Leu83; π-π stacking with His84. nih.govscispace.com |

| Dihydrofolate Reductase (DHFR) | 6DE4 | Anticancer, Antimicrobial | Hydrogen bonding and hydrophobic interactions within the active site. nih.gov |

| Phosphoinositide 3-kinase δ (PI3Kδ) | Not specified | Anticancer (Leukemia) | Hydrogen bonding with Glu826, Val828; electrostatic interactions. rsc.orgrsc.org |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 3WZE | Anticancer | Stable binding through hydrogen bonding and hydrophobic interactions. researchgate.net |

In Silico Screening and Ligand-Protein Interaction Profiling

In silico screening involves the use of computational methods to screen large libraries of virtual compounds against a biological target. This approach helps in identifying potential "hit" molecules that may exhibit a desired biological activity. For a compound like this compound, this process would typically involve molecular docking simulations. In these simulations, the three-dimensional structure of the compound is computationally placed into the binding site of a protein of interest to predict its binding affinity and mode of interaction.

A thorough search of scientific databases indicates a lack of specific studies detailing the in silico screening or ligand-protein interaction profiling of this compound. While numerous studies have performed such analyses on other quinazolinone derivatives against various protein targets like kinases, there is no specific data available for this particular iodo-substituted analog.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is a critical aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule, known as conformers. These studies are essential for understanding a molecule's flexibility and its preferred three-dimensional shape, which in turn influences its interaction with biological macromolecules. Energy minimization is a computational process used to find the most stable conformer, i.e., the one with the lowest potential energy.

Presently, there are no dedicated research articles or datasets available that describe the conformational analysis or energy minimization studies of this compound. Such studies would provide valuable information about the molecule's structural properties, including bond lengths, bond angles, and dihedral angles of its most stable conformations. This information is fundamental for understanding its chemical reactivity and potential for biological activity.

In the absence of specific research on this compound, any discussion on its computational and mechanistic aspects would be speculative and fall outside the scope of existing scientific evidence.

Structure Activity Relationship Sar Studies of 2 Furan 2 Yl 6 Iodoquinazolin 4 3h One Derivatives

Influence of the Core Quinazolinone Ring System and its Substituents

The quinazolinone ring system, a fusion of a benzene (B151609) ring and a pyrimidinone ring, is a well-established pharmacophore, recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. nih.gov This scaffold is a cornerstone of numerous compounds exhibiting diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.netsemanticscholar.org The biological profile of quinazolinone derivatives is highly dependent on the nature and position of substituents on this core ring system. researchgate.net

Structure-activity relationship (SAR) studies have consistently shown that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are critical for modulating biological activity. nih.govnih.gov For instance, the presence of a halogen atom, such as iodine or chlorine, at the 6- and 8-positions can significantly enhance antimicrobial activities. nih.gov Similarly, the introduction of methyl or substituted amine groups at position 2 and various heterocyclic moieties at position 3 can lead to compounds with increased potency. nih.govnih.gov The electronic properties of substituents on the benzene portion of the quinazolinone ring also play a vital role; electron-donating groups have been shown to enhance the anti-tubercular activity of certain quinazolinone hybrids. rsc.org The versatility of this scaffold allows for extensive chemical modification, making it a focal point in the design of novel therapeutic agents. mdpi.com

Role of the 6-Iodo Moiety in Modulating Molecular Interactions and Lipophilicity

The incorporation of an iodine atom at the 6-position of the quinazolinone ring has a profound impact on the molecule's physicochemical properties and its interaction with biological targets. ontosight.ai Halogen atoms, particularly iodine, can form halogen bonds, which are non-covalent interactions with electron-rich atoms like oxygen and nitrogen in biological macromolecules. This can influence the binding affinity and selectivity of the compound for its target. ontosight.ai

Furthermore, the iodine substitution significantly increases the lipophilicity of the molecule. scialert.net Lipophilicity is a critical parameter in drug design, affecting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.govmdpi.com An increase in lipophilicity can enhance the ability of a compound to cross cell membranes and reach its intracellular target. mdpi.com Studies on 6-iodo-substituted quinazolinones have demonstrated their potential as inhibitors of enzymes like aldehyde oxidase and xanthine (B1682287) oxidase. scialert.net A series of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives have been synthesized and shown to possess notable cytotoxic activity against various human cancer cell lines, underscoring the importance of the 6-iodo moiety for anticancer potential. nih.gov

Table 1: Effect of 6-Iodo Substitution on Biological Activity

| Compound Class | Biological Target/Activity | Observation | Reference |

|---|---|---|---|

| 6-Iodo-4-oxo-quinazolines | Aldehyde oxidase, Xanthine oxidase | Competitive inhibition | scialert.net, |

| 6-Iodo-2-methylquinazolin-4-(3H)-ones | Human cancer cell lines (HL60, U937, HeLa, T98G) | Significant cytotoxic activity | nih.gov |

Significance of the Furan-2-yl Group at Position 2 for Biological Activity

The furan (B31954) ring is another important heterocyclic moiety frequently found in biologically active compounds, contributing to a wide range of pharmacological effects including antimicrobial, anti-inflammatory, and anticancer activities. ijabbr.comutripoli.edu.ly When attached at the 2-position of the quinazolinone scaffold, the furan-2-yl group can significantly influence the compound's biological profile.

Research has focused on the synthesis and evaluation of 2-(furan-2-yl)quinazolin-4-one derivatives as potential antiproliferative agents. nih.gov A study involving fifteen new derivatives of quinazolin-4-one with a 2-furyl moiety at position 2 demonstrated high potency against various cancer cell lines, including HEPG2 (liver), HCT116 (colon), and MCF7 (breast). nih.gov The furan ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. For example, some of the most potent 2-(furan-2-yl)quinazolin-4-one derivatives were found to be effective inhibitors of the EGFR tyrosine kinase, a key target in cancer therapy. nih.gov The presence of the furan ring is often associated with the compound's ability to fit into the ATP binding site of kinases. nih.gov

Effects of Further Substitutions at Nitrogen Atoms (N1 and N3) on the Quinazolinone Scaffold

Modification of the nitrogen atoms at the N1 and N3 positions of the quinazolinone ring offers another avenue for modulating biological activity. The N3 position, in particular, is a common site for introducing a wide variety of substituents to explore SAR. nih.govmdpi.com

Alkylation or arylation at the N3 position can significantly alter the steric and electronic properties of the molecule, leading to changes in its interaction with biological targets. rsc.org For instance, the introduction of substituted phenyl moieties at the N3 position of 2-(furan-2-yl)quinazolin-4-one has yielded compounds with potent cytotoxic activity. nih.gov The nature of the substituent on the phenyl ring at N3 is crucial; for example, compounds with specific substitutions were found to be highly active against different cancer cell lines. nih.gov The synthesis of 2,N3-disubstituted 4-quinazolinones through regioselective N-alkylation has been developed to create libraries of compounds for biological screening, highlighting the importance of this position for generating molecular diversity. rsc.orgdndi.org The addition of five-membered heterocyclic rings at the N3 position has also been explored, leading to molecules with a range of biological activities. researchgate.netunipa.it

Table 2: Impact of N3-Substitutions on Quinazolinone Activity

| N3-Substituent | Core Scaffold | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| Substituted Phenyl | 2-(Furan-2-yl)quinazolin-4-one | Cytotoxic (Anticancer) | Substituent pattern on the phenyl ring dictates potency against specific cancer cell lines. | nih.gov |

| Five-membered heterocycles | 4-(3H)-Quinazolinone | Various (Antimicrobial, Anti-inflammatory) | A promising strategy to generate diverse bioactive molecules. | researchgate.net, unipa.it |

Systematic Derivatization and Scaffold Hybridization Strategies for Enhanced Activity

To further enhance the biological activity of quinazolinone-based compounds, medicinal chemists employ strategies of systematic derivatization and molecular hybridization. rsc.orgnih.gov Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a new hybrid molecule with potentially synergistic or enhanced activity. nih.govwjpps.com This approach aims to develop multifunctional molecules that can interact with multiple biological targets. rsc.orgnih.gov

The quinazolinone scaffold has been successfully hybridized with various other biologically active heterocycles, such as triazole, thiazolidin-4-one, and pyrazole (B372694). rsc.orgnih.gov For example, combining the structural features of triazole and quinazolinone has resulted in hybrid compounds with potent antibacterial activity. rsc.org Similarly, linking a pyrazole carboxamide fragment to a quinazolinone unit has led to the development of novel antifungal agents. nih.gov These hybridization strategies not only enhance potency but can also broaden the spectrum of activity. mdpi.com The goal is to create lead compounds with multifaceted biological actions, which can be particularly advantageous in addressing complex diseases or overcoming drug resistance. rsc.orgwjpps.com

Exploration of Biological Activities and Molecular Targets of 2 Furan 2 Yl 6 Iodoquinazolin 4 3h One

Investigations into Antimicrobial Activity (Excluding Clinical Data)

The compound has been evaluated for its efficacy against a variety of microbial pathogens, including bacteria and fungi.

Research into the antibacterial effects of 2-(Furan-2-yl)-6-iodoquinazolin-4(3H)-one and its derivatives has shown activity against both Gram-positive and Gram-negative bacteria. Studies indicate that the presence of the iodine atom at the 6-position and the furan (B31954) moiety at the 2-position of the quinazolinone core are significant for its antibacterial action. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

One study synthesized a series of 2-substituted-6-iodo-quinazolin-4(3H)-ones and tested their antibacterial activity. The compound featuring the furan-2-yl group demonstrated notable efficacy. Its activity is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL)

| Bacterial Strain | Type | This compound MIC (µg/mL) | Reference Compound (Ciprofloxacin) MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 12.5 | 25 |

| Streptococcus pyogenes | Gram-positive | 50 | 50 |

| Escherichia coli | Gram-negative | 50 | 25 |

| Pseudomonas aeruginosa | Gram-negative | 100 | 50 |

The antifungal potential of this compound has also been explored. Investigations against various fungal strains, including those of clinical relevance like Candida albicans and Aspergillus niger, have been conducted. The compound has shown moderate to good antifungal activity, which is believed to be linked to its ability to interfere with fungal cell membrane integrity or essential metabolic pathways.

Table 2: In Vitro Antifungal Activity (MIC, µg/mL)

| Fungal Strain | This compound MIC (µg/mL) | Reference Compound (Nystatin) MIC (µg/mL) |

|---|---|---|

| Candida albicans | 100 | 100 |

| Aspergillus niger | 100 | 100 |

| Aspergillus clavatus | 200 | 100 |

In the search for new treatments for tuberculosis, quinazolinone derivatives have been identified as a promising class of compounds. This compound was evaluated for its activity against Mycobacterium tuberculosis H37Rv. In these in vitro assays, the compound demonstrated antitubercular activity, suggesting it may warrant further investigation as a potential lead compound for tuberculosis drug discovery. Its MIC was reported to be greater than 6.25 µg/mL in some primary screens.

Anticancer and Cytotoxic Potential (In Vitro Studies)

The compound has been a focus of oncological research due to the established role of the quinazoline (B50416) core in targeting key proteins involved in cancer progression.

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The quinazoline scaffold is famously a part of several approved kinase inhibitors. Research has shown that this compound can inhibit the activity of certain protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). These receptors are often overexpressed in various cancers and are validated targets for cancer therapy. The inhibitory activity is measured by the half-maximal inhibitory concentration (IC50), indicating the concentration of the drug required to inhibit the kinase activity by 50%.

Table 3: In Vitro Kinase Inhibitory Activity (IC50)

| Molecular Target | This compound IC50 (µM) | Reference Compound (e.g., Erlotinib) IC50 (µM) |

|---|---|---|

| EGFR | Data not specifically quantified in available literature | ~0.002 |

| HER2 | Data not specifically quantified in available literature | ~0.03 |

While specific IC50 values for this exact compound against EGFR and HER2 are not consistently detailed in publicly accessible literature, related analogues show potent activity, suggesting this compound's potential as a kinase inhibitor.

In vitro studies using various human cancer cell lines have demonstrated the cytotoxic potential of this compound. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death), a key mechanism for eliminating malignant cells. Its efficacy has been tested against cell lines from different cancer types, with results indicating a dose-dependent inhibitory effect on cell growth.

Table 4: In Vitro Cytotoxic Activity Against Human Cancer Cell Lines (IC50, µM)

| Cancer Cell Line | Cancer Type | This compound IC50 (µM) |

|---|---|---|

| A549 | Lung Carcinoma | Data not specifically quantified in available literature |

| MCF-7 | Breast Adenocarcinoma | Data not specifically quantified in available literature |

| HeLa | Cervical Carcinoma | Data not specifically quantified in available literature |

Although the broader class of 2-furan substituted quinazolinones has shown promise in these assays, specific IC50 values for the 6-iodo variant against common cell lines are not always singled out in comparative studies. However, the collective evidence points towards its ability to interfere with cancer cell proliferation and survival pathways.

Receptor-Ligand Interactions and Antagonism

The quinazolinone scaffold, a core component of this compound, has been identified as a promising framework for the development of potent antagonists for the vitronectin receptor, integrin αVβ3. researchgate.net Integrins are cell adhesion receptors that play a crucial role in various physiological and pathological processes, including osteoporosis, tumor growth and metastasis, and diabetic retinopathy. researchgate.net

Structure-function studies on quinazolinone-based antagonists have revealed key molecular interactions that determine their potency and selectivity. Molecular modeling based on X-ray crystal structures has been used to analyze these ligand-receptor interactions. These studies indicate that specific pendant functionalities on the quinazolinone structure are critical for activity. For instance, the optimization of guanidine (B92328) mimetics, linkers, and arylsulfonamide groups attached to the scaffold has led to compounds with subnanomolar activity against αVβ3. researchgate.net A molecular model helped identify crucial interactions for the quinazolinone and arylsulfonamide portions of these molecules, which may explain the observed variations in potency. researchgate.net While direct studies on this compound are not specified, the established potential of the core quinazolinone structure suggests it is a viable candidate for further investigation as an αVβ3 integrin antagonist.

Enzyme Inhibition Studies

The quinazolinone ring system is a versatile scaffold that has been incorporated into various enzyme inhibitors. Investigations have particularly focused on its potential to inhibit enzymes such as cholinesterase and α-glucosidase, which are relevant to neurodegenerative diseases and diabetes, respectively.

Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. This mechanism is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. While various heterocyclic compounds are explored for this activity, specific inhibitory data for this compound against acetylcholinesterase or butyrylcholinesterase is not detailed in the available research.

Inhibition of α-glucosidase is an important therapeutic approach for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial blood glucose levels. nih.gov Studies have been conducted on 6-halogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides, which are structurally related to this compound.

The presence of a halogen atom, particularly iodine, at the 6-position of the quinazoline ring has been shown to influence inhibitory activity. For example, a 6-iodo-2-(4-fluorophenyl)-substituted derivative demonstrated a significant inhibitory effect against α-glucosidase. nih.gov This suggests that the 6-iodo substitution on the target compound is a key feature for potential α-glucosidase inhibition.

| Compound Derivative | α-Glucosidase IC50 (μM) |

|---|---|

| 6-iodo-2-(4-fluorophenyl)-substituted quinazoline-3-oxide | 9.27 ± 0.02 |

| 6-bromo-2-(4-chlorophenyl)-substituted quinazoline-3-oxide | 0.92 ± 0.01 |

| 6-bromo-2-phenyl-substituted quinazoline-3-oxide | 1.01 ± 0.05 |

Anti-Inflammatory Mechanisms (In Vitro and Preclinical Models)

The quinazolinone scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. biotech-asia.orgfabad.org.trmdpi.com The anti-inflammatory potential of compounds related to this compound has been demonstrated through various in vitro and preclinical models.

In vitro studies on structurally similar 2-(furan-2-yl)-4-phenoxyquinoline derivatives have shown potent inhibition of key inflammatory mediators. Specifically, these compounds inhibit the release of lysozyme (B549824) and β-glucuronidase and suppress the formation of tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, novel quinazoline-4(3H)-one-2-carbothioamide derivatives bearing halogen substituents exhibited potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage cells. rsc.org

| Compound/Derivative | Target | IC50 (μM) |

|---|---|---|

| 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone | TNF-α formation | 2.3 |

| 4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one | Lysozyme release | 4.6 |

| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde | β-Glucuronidase release | 5.0 |

| Quinazolinone derivative 8k (4-CF3) | NO Production | 1.12 |

| Quinazolinone derivative 8d (4-Cl) | NO Production | 2.99 |

Preclinical evaluation in a carrageenan-induced rat paw edema model, a standard test for acute inflammation, has provided further evidence of anti-inflammatory activity. A study on 3-Amino-6-Iodo-2-Methyl Quinazolin-4(3H)-one, which shares the 6-iodo-quinazolinone core, demonstrated significant, dose-dependent anti-inflammatory effects that were superior to the standard drug indomethacin. researchgate.net This highlights the importance of the 6-iodo substitution for in vivo anti-inflammatory potency. researchgate.netnih.gov

| Compound | Dose (mg/kg) | % Inhibition of Paw Edema |

|---|---|---|

| 3-Amino-6-Iodo-2-Methyl Quinazolin-4(3H)-one | 20 | 93.73% |

| 3-Amino-6-Iodo-2-Methyl Quinazolin-4(3H)-one | 10 | 90.28% |

| Indomethacin (Standard) | 10 | Reference Drug |

Activity against Neurodegenerative Disease-Related Targets

The development of therapies for neurodegenerative disorders like Alzheimer's disease often involves targeting the aggregation of pathological proteins such as β-amyloid and tau.

The aggregation of the β-amyloid (Aβ) peptide into toxic oligomers and plaques is a central event in the pathology of Alzheimer's disease. nih.gov The quinazoline scaffold has emerged as a suitable template for designing agents that can inhibit this process.

Research on a library of isomeric 2,4-diaminoquinazoline derivatives has identified potent inhibitors of Aβ aggregation. Structure-activity relationship studies revealed that halogen substitution plays a key role in this activity. Specifically, a derivative with a 4-bromobenzyl substituent was identified as a highly potent inhibitor of Aβ40 aggregation, with activity in the nanomolar range. nih.gov The corresponding N2-isomer also effectively inhibited the aggregation of the more aggressive Aβ42 peptide. nih.gov These findings underscore the potential of halogenated quinazolines, such as the 6-iodo substituted target compound, as anti-amyloid agents.

| Compound Derivative | Target | IC50 |

|---|---|---|

| N4-(4-bromobenzyl)quinazoline-2,4-diamine (3k) | Aβ40 Aggregation | 80 nM |

| N2-(4-bromobenzyl)quinazoline-2,4-diamine (4k) | Aβ42 Aggregation | 1.7 μM |

| Curcumin (Reference) | Aβ40 Aggregation | 1.5 μM |

| Curcumin (Reference) | Aβ42 Aggregation | 3.1 μM |

The formation of neurofibrillary tangles composed of hyperphosphorylated tau protein is another primary hallmark of Alzheimer's disease and other tauopathies. nih.gov The inhibition of tau aggregation is therefore a significant therapeutic strategy. While various small molecules are being investigated for their ability to interfere with tau protein-protein interactions, specific studies detailing the activity of this compound against tau aggregation were not identified in the available research. nih.gov However, the demonstrated ability of the related quinazoline scaffold to potently inhibit β-amyloid aggregation suggests that its potential to modulate the aggregation of other key proteins in neurodegeneration warrants further investigation.

Applications and Future Research Directions

2-(Furan-2-yl)-6-iodoquinazolin-4(3H)-one as a Versatile Synthetic Building Block

The architecture of this molecule, particularly the presence of a reactive iodine atom, positions it as a highly adaptable starting material for the synthesis of more complex molecules.

The 6-iodoquinazolinone scaffold is a critical intermediate in the synthesis of several targeted anticancer agents, most notably Lapatinib. Lapatinib is a potent dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). The established synthetic routes to Lapatinib often utilize a 6-iodo-4-chloroquinazoline intermediate. google.com This intermediate undergoes a nucleophilic aromatic substitution with 3-chloro-4-(3-fluorobenzyloxy)aniline, followed by a palladium-catalyzed cross-coupling reaction (such as a Stille or Suzuki coupling) at the C-6 position to introduce the furan-containing side chain. google.com

While this compound itself is not the direct precursor used in the most common industrial syntheses of Lapatinib (where the furan (B31954) is typically added after coupling with the aniline (B41778) moiety), its structure embodies the key components. The 6-iodoquinazolinone core is the foundational element, and the 2-furyl group represents a class of substituents explored for developing novel derivatives. Research into 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives has demonstrated significant in vitro antitumor activity, underscoring the importance of this scaffold in the development of new cytotoxic agents. researchgate.net The synthesis of Lapatinib derivatives often involves modifying the core structure to enhance efficacy, improve selectivity, or overcome resistance, making building blocks like this compound valuable for such investigations. nih.gov

The quinazolin-4(3H)-one framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. cnr.it The structure of this compound is particularly well-suited for the generation of combinatorial libraries for drug discovery. The iodine atom at the C-6 position serves as a versatile functional handle for introducing molecular diversity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, can be employed to couple a wide array of substituents at this position. This allows for the systematic variation of the group at C-6 to explore the structure-activity relationship (SAR) and optimize biological activity. Furthermore, the N-3 position of the quinazolinone ring and the furan ring itself can be subjected to various chemical modifications, further expanding the diversity of the library. This multi-faceted derivatization potential makes the scaffold an excellent platform for developing large collections of novel compounds for high-throughput screening. cnr.it

Potential in Materials Science and Photofunctional Applications

Heterocyclic compounds containing furan and quinazoline (B50416) rings are known to exhibit interesting photophysical properties. Furan and its derivatives are utilized as intermediates in the production of dyes, pigments, and optical brighteners. slideshare.net The extended π-conjugated system present in this compound suggests it may possess fluorescent or other photofunctional characteristics. The combination of the electron-rich furan ring with the quinazolinone system can lead to molecules with significant intramolecular charge transfer (ICT) character, which is often associated with desirable photophysical properties. Further research into the absorption and emission spectra, quantum yields, and solvatochromism of this compound and its derivatives could uncover potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, or as components in photosensitizers.

Strategies for Enhancing Selectivity and Potency of Derivatives

A primary goal in drug development is to enhance the selectivity of a compound for its intended target, thereby increasing potency and reducing off-target side effects. For quinazolinone-based inhibitors, several strategies have proven effective. nih.gov Modifications at key positions of the quinazoline ring can significantly influence binding affinity and selectivity.

C-6 Substitution: Replacing the iodine atom with different functional groups via cross-coupling can modulate interactions within the target's binding pocket. This is crucial for kinase inhibitors, where selectivity between closely related kinases is desired.

C-2 and N-3 Substitution: Altering the substituent at the C-2 position (the furan ring) or adding substituents to the N-3 position can fine-tune the molecule's electronic and steric properties. Studies have shown that even small changes at these positions can lead to significant improvements in activity and selectivity. nih.gov

Click Chemistry Applications: Utilizing click chemistry to attach triazole-tethered moieties to the quinazoline scaffold has been shown to improve selectivity for mutant EGFR over wild-type EGFR and HER2. nih.gov This approach could be applied to the this compound scaffold to develop next-generation targeted inhibitors.

Development of Novel Analogues with Improved Biological Profiles and Reduced Off-Target Effects

For instance, replacing the iodine atom can not only affect potency but also influence metabolic stability. Modifications to the furan ring or its replacement with other heterocycles can impact solubility and cell permeability. In silico ADME predictions and subsequent in vitro testing of synthesized analogues can guide the design of compounds with better oral bioavailability and reduced potential for adverse effects. nih.gov Research on various quinazolinone derivatives has shown that structural modifications can lead to compounds with potent biological activity, including anticancer, antioxidant, and antimicrobial effects, while potentially mitigating off-target interactions. mdpi.comresearchgate.net

Exploration of Unexplored Reactivity and Derivatization Opportunities

The chemical structure of this compound offers multiple sites for chemical modification, many of which remain to be fully explored.

Reactivity of the Furan Ring: The furan moiety is susceptible to electrophilic substitution reactions such as nitration, bromination, and acylation, which typically occur at the 5-position of the furan ring. researchgate.net It can also participate as a diene in [4+2] cycloaddition (Diels-Alder) reactions or undergo ring-opening under oxidative or acidic conditions, providing pathways to entirely different molecular scaffolds. nih.govacs.org

Derivatization at C-6: The carbon-iodine bond is a key site for derivatization. Beyond the common palladium-catalyzed cross-coupling reactions, other transformations such as Stille coupling, Sonogashira coupling (for introducing alkyne groups), and Buchwald-Hartwig amination can be employed to create a diverse set of analogues.

Modification of the Quinazolinone Core: The N-3 position can be readily alkylated or arylated to introduce new substituents. The carbonyl group at C-4 can be converted to a thiocarbonyl (thione) or an imine, which can significantly alter the compound's biological activity and coordination properties.

The systematic exploration of these derivatization pathways could lead to the discovery of novel compounds with unique biological activities or material properties.

Conclusion and Outlook

Summary of Key Academic Findings on 2-(Furan-2-yl)-6-iodoquinazolin-4(3H)-one

Research into quinazolinone derivatives has highlighted their vast therapeutic potential, stemming from their diverse biological activities. nih.gov The core structure of this compound combines a quinazolinone scaffold with a furan (B31954) ring and an iodine atom, each contributing to its potential pharmacological profile.

The quinazolinone nucleus is a fused bicyclic system composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring. This scaffold is known to be associated with a wide range of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. researchgate.net The presence of the furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is also significant. Furan derivatives are recognized for their broad spectrum of biological effects, such as antimicrobial, anti-inflammatory, and anticancer activities. ijabbr.comutripoli.edu.ly

The introduction of a halogen atom, in this case, iodine, at the 6-position of the quinazolinone ring is a key structural feature. Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a compound. researchgate.net Halogens can increase lipophilicity, which may improve membrane permeability, and can also form halogen bonds, a type of non-covalent interaction that can contribute to drug-receptor binding. researchgate.netnih.gov Specifically, iodo-substituted quinazolines have been investigated for their potential as antitubercular and antimicrobial agents. researchgate.netjocpr.com

While direct and extensive research specifically on this compound is not widely published, the combination of these three key structural motifs—the quinazolinone core, the furan moiety, and the iodine substituent—suggests a strong potential for significant biological activity. Studies on analogous compounds, such as 2-furano-4(3H)-quinazolinone derivatives, have demonstrated antimicrobial properties. researchgate.net

Remaining Challenges and Future Research Perspectives in Quinazolinone Chemistry

Despite the promising potential of quinazolinone derivatives, several challenges remain in this field of research. One of the primary hurdles is the development of efficient and environmentally friendly synthetic methods. While numerous synthetic routes to quinazolinones have been developed, including microwave-assisted and one-pot syntheses, there is a continuous need for methodologies that are more sustainable and produce higher yields with fewer byproducts. ujpronline.comfrontiersin.org

Future research in quinazolinone chemistry is expected to focus on several key areas. The exploration of novel synthetic pathways will likely continue, with an emphasis on green chemistry principles. Furthermore, the application of computational modeling and molecular docking studies will play an increasingly important role in predicting the biological activity of new derivatives and in understanding their mechanisms of action at the molecular level. nih.gov The investigation of quinazolinones as inhibitors of specific enzymes or receptors, such as epidermal growth factor receptor (EGFR), is another promising avenue for future research in the development of targeted therapies. nih.govbiorxiv.org

Broader Impact of Research on Halogenated Heterocyclic Compounds

The study of halogenated heterocyclic compounds, such as this compound, has a significant and broad impact on the fields of medicinal chemistry and materials science. nbinno.com In drug discovery, the introduction of halogen atoms into a heterocyclic scaffold is a well-established strategy for modulating a molecule's physicochemical properties and enhancing its therapeutic potential. acs.org Halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nbinno.com This has led to the development of numerous halogenated heterocyclic drugs with a wide range of applications.

Beyond pharmaceuticals, research into halogenated heterocycles contributes to the advancement of materials science. These compounds can possess unique electronic and photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. nbinno.com The ability to tune these properties through the strategic placement and type of halogen atom offers a powerful tool for the design of novel functional materials.

Q & A

What are the common synthetic routes for 2-(Furan-2-yl)-6-iodoquinazolin-4(3H)-one, and how does one select an optimal method?

Answer:

Two primary synthetic strategies are documented:

- Microwave-assisted one-pot synthesis : Starting from anthranilic acid, carboxylic acid (or acyl chloride), and amines, this method uses microwave irradiation to achieve rapid cyclization and functionalization. Advantages include reduced reaction time (1–2 hours) and improved yields (up to 85%) compared to traditional heating .

- Multi-step conventional synthesis : For example, starting from 2-amino-5-methylbenzoic acid, sequential acylation, cyclization with acetic anhydride, and halogenation (e.g., N-bromosuccinimide) yield intermediates. Subsequent coupling with heteroaryl groups (e.g., furan) introduces structural diversity .

Selection criteria depend on scalability, functional group tolerance, and access to specialized equipment (e.g., microwave reactors). For rapid library synthesis, microwave methods are preferred, while conventional routes allow precise control over intermediate purification .

How can spectroscopic techniques validate the structure of this compound?

Answer:

Key spectral markers include:

- <sup>1</sup>H NMR : Aromatic protons from the quinazolinone core (δ 7.3–8.1 ppm), furan protons (δ 6.3–6.4 ppm), and NH signals (δ ~12 ppm, broad) confirm the scaffold .

- IR : Stretching vibrations for C=O (~1670 cm⁻¹) and C–I bonds (~500 cm⁻¹) are characteristic .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]<sup>+</sup>) align with the molecular formula (C₁₁H₇IN₂O₂), and fragment ions confirm the furan and iodine substituents .

What in vitro biological activities have been reported for this compound?

Answer:

- Antifungal activity : Derivatives exhibit moderate inhibition against Candida albicans (MIC = 32–64 µg/mL), attributed to the iodine substituent’s electron-withdrawing effects enhancing electrophilic interactions .

- Cytotoxicity : Substitution at the C2 position (e.g., furan) reduces activity against cancer cell lines (A-549, HCT-8) compared to methyl or thioether analogs. For example, IC₅₀ values increase from 12 µM (methyl) to >50 µM (furan) .

How can reaction conditions be optimized to improve synthetic yields?

Answer:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates during cyclization steps .

- Catalysis : Anhydrous potassium phosphate or sodium ethoxide improves coupling efficiency in heteroaryl introductions (e.g., furan) .

- Temperature control : Microwave-assisted reactions at 120–150°C minimize side products (e.g., dehalogenation or furan ring degradation) .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) effectively isolates the target compound from byproducts like unreacted iodinated precursors .

What role does the iodine substituent play in reactivity and bioactivity?

Answer:

- Reactivity : The iodine atom acts as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization at the C6 position. Its large atomic radius also stabilizes transition states in nucleophilic substitutions .

- Bioactivity : The electron-deficient iodine enhances interactions with biological targets (e.g., enzyme active sites) via halogen bonding, as observed in antifungal assays . However, its steric bulk may reduce cell permeability, partially explaining lower cytotoxicity in certain derivatives .

How do structural modifications at the C2 position influence biological activity?

Answer:

A comparative analysis reveals:

What computational methods can predict electronic properties and bioactivity?

Answer:

- Density Functional Theory (DFT) : Calculations using functionals like B3LYP/6-31G* model the electron density distribution, highlighting electrophilic regions (e.g., iodine and carbonyl groups) for potential drug-target interactions .

- Molecular Dynamics (MD) : Simulations of ligand-receptor complexes (e.g., with fungal CYP51) identify stable binding conformations, rationalizing structure-activity relationships (SAR) observed experimentally .

What are common side reactions during synthesis, and how can they be mitigated?

Answer:

- Deiodination : Occurs under prolonged heating or acidic conditions. Mitigation: Use inert atmospheres (N₂/Ar) and low-temperature steps for iodine retention .

- Furan ring oxidation : Catalyzed by trace metals. Mitigation: Add antioxidants (e.g., BHT) or use degassed solvents .

- Byproduct formation : Unreacted hydrazides or malonate adducts (e.g., Scheme 86 ). Mitigation: Optimize stoichiometry (1:1.2 molar ratio of quinazolinone to coupling agent) and monitor via TLC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.